molecular formula C15H13ClO4S B3032893 2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone CAS No. 61820-97-1

2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone

Cat. No.: B3032893
CAS No.: 61820-97-1
M. Wt: 324.8 g/mol
InChI Key: UHZCNPOTRFEWPB-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone is a useful research compound. Its molecular formula is C15H13ClO4S and its molecular weight is 324.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Condensation Reactions

Moskvina, Shilin, and Khilya (2015) developed a preparation sequence for 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one. This involved using 1-(2,4-dihydroxyphenyl)ethanone in a condensation reaction with N,N-dimethylformamide dimethyl acetal, leading to isoflavone heterocyclization (Moskvina, Shilin, & Khilya, 2015).

Cyclization Reactions

Fan, Cao, Xu, and Zhang (1998) discussed cyclization reactions of 2-(2-chloro-4-nitrophenylsulfonyl)-1-(2-thienyl)ethanone. They described a tandem Michael conjugate addition-cyclization process, showcasing the versatility of such compounds in cyclization reactions (Fan, Cao, Xu, & Zhang, 1998).

Synthesis and Reactivity Studies

Pouzet, Erdelmeier, Dansette, and Mansuy (1998) synthesized (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and studied its reactivity towards sulfur- and oxygen-containing nucleophiles. This research highlights the compound's potential for versatile chemical interactions (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Antioxidant Activity

Thanuja, Kripa, Bhavadharani, and Kanagam (2022) synthesized derivatives of benzoin, including 2-phenyl hydrazine-1-hydroxy, 1-[2-chlorophenyl]-2-4’-methoxyphenyl] ethane, and studied their antioxidant activities. They found that substituents and functional groups significantly enhance antioxidant activity (Thanuja, Kripa, Bhavadharani, & Kanagam, 2022).

Antimicrobial Activity

Patel, Nimavat, Vyas, and Patel (2011) conducted a study on the synthesis and antimicrobial activity of various derivatives, highlighting the compound's potential in developing antimicrobial agents (Patel, Nimavat, Vyas, & Patel, 2011).

Safety and Hazards

The safety data sheet for “2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone” can be viewed and downloaded for free at Echemi.com .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4S/c1-20-13-6-2-11(3-7-13)15(17)10-21(18,19)14-8-4-12(16)5-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZCNPOTRFEWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396540
Record name 1T-0850
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61820-97-1
Record name 1T-0850
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone

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